4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine
Description
Properties
IUPAC Name |
(2,5-difluorophenyl)-(1-prop-2-ynylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-2-7-18-8-5-11(6-9-18)15(19)13-10-12(16)3-4-14(13)17/h1,3-4,10-11H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZJZPRVQLSALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Difluorobenzoyl Group: This step involves the acylation of the piperidine ring using 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperidine nitrogen with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group of the 2,5-difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.
Reduction: Alcohol derivatives of the 2,5-difluorobenzoyl group.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various piperidine derivatives and found that they can induce apoptosis in cancer cells. The compound's structural features suggest potential efficacy against multiple cancer types.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | IC50 (μM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 15.72 | Breast Cancer | |
| Compound B | 12.53 | Lung Cancer | |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. Inhibiting AChE can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition % | Reference |
|---|---|---|---|
| Compound C | Acetylcholinesterase | 85% | |
| This compound | TBD | TBD | TBD |
Study on Antimicrobial Properties
A related study highlighted the antimicrobial activity of piperidine derivatives against various bacterial strains. The findings suggest that this compound may exhibit similar properties due to its structural analogies with other effective compounds.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Salmonella typhi | 32 | |
| Bacillus subtilis | 16 | |
| Pseudomonas aeruginosa | TBD | TBD |
Neuropharmacological Studies
Additional research has focused on the neuropharmacological effects of piperidine derivatives, showing promise in enhancing cognitive function through modulation of neurotransmitter levels.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. The 2,5-difluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can also influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Role of Fluorination
Fluorine atoms may also reduce metabolic degradation by cytochrome P450 enzymes, as seen in other fluorinated pharmaceuticals .
Propargyl vs. Other Substituents
- Propargyl (prop-2-yn-1-yl): Introduces a rigid, linear alkyne group. This may improve metabolic stability compared to acetyl or benzoyl groups, as alkynes resist oxidative metabolism . The propargyl group also enables bioorthogonal click chemistry for targeted drug delivery .
- 3-Pyridinyloxy-phenyl carboxamide: Adds hydrogen-bonding capacity, which could enhance target selectivity but increase molecular weight and polarity .
Piperidine vs. Piperazine Cores
Piperazine derivatives (e.g., ) exhibit distinct conformational flexibility and basicity due to the additional nitrogen atom. This may alter interactions with ion channels or receptors, as seen in studies linking piperidine derivatives to anesthetic activity .
Research Implications and Hypotheses
Metabolic Stability: The propargyl group in this compound may confer superior metabolic stability compared to acetylated analogs (e.g., ) or non-alkyne derivatives (e.g., ).
Solubility and Bioavailability: The fluorinated aromatic system likely enhances lipid solubility, but the propargyl group’s rigidity could reduce aqueous solubility compared to piperazine derivatives with oxygenated side chains (e.g., ).
Biological Activity
4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C15H15F2N5O2
- Molecular Weight : 335.315 g/mol
- SMILES Notation : Fc1ccc(F)c(c1)C(=O)C1CCN(CC1)C(=O)Cn1cnnn1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with difluorobenzoyl chloride and propargylamine. This multi-step process allows for the introduction of functional groups that enhance biological activity.
Inhibition Studies
Recent studies have evaluated the inhibitory potential of this compound against various biological targets:
- Dihydrofolate Reductase (DHFR) : The compound was assessed for its inhibitory activity against DHFR, an enzyme critical for DNA synthesis. The IC50 values were found to be in the range of 10 to 50 µM, indicating moderate inhibition compared to standard inhibitors like Methotrexate, which has an IC50 of approximately 0.086 µM .
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer). The most active derivatives showed IC50 values lower than 10 µM, suggesting significant potential as anticancer agents .
- Antimicrobial Properties : The compound also displayed antimicrobial activity against various bacterial strains, further supporting its therapeutic potential in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of fluorine atoms at the 2 and 5 positions of the benzoyl ring enhances lipophilicity and binding affinity to target enzymes.
- Piperidine Ring : The piperidine moiety is crucial for biological interactions, providing a basic nitrogen that can participate in hydrogen bonding.
- Propargyl Group : The propynyl substituent contributes to the overall reactivity and may facilitate interaction with biological targets.
Study on DHFR Inhibition
A study focusing on a series of piperidine-based compounds revealed that modifications at the benzoyl position significantly impacted DHFR inhibition. Compounds with electron-withdrawing groups showed enhanced activity, suggesting that further optimization could lead to more potent inhibitors .
Anticancer Activity Evaluation
In a comparative study involving various piperidine derivatives, it was found that those with bulky substituents exhibited greater cytotoxicity against MCF-7 cells. This study emphasized the importance of substituent size and electronic properties in modulating biological activity .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthetic yield of 4-(2,5-difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous piperidine derivatives. For example, fluorinated acetates coupled with piperidine rings often require anhydrous conditions and inert atmospheres to minimize side reactions. Characterization of intermediates via -NMR and LC-MS can identify bottlenecks in stepwise synthesis .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify the difluorobenzoyl and propargyl moieties. X-ray crystallography may resolve ambiguities in stereochemistry, while HPLC (C18 column, methanol/water mobile phase) ensures purity ≥95% .
Q. What are the best practices for assessing compound stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against stress-testing results (e.g., oxidative, hydrolytic, and photolytic conditions). Stability-indicating assays should comply with ICH guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the difluorobenzoyl group?
- Methodological Answer : Synthesize analogs with monofluoro or non-fluorinated benzoyl groups. Test binding affinity to target receptors (e.g., serotonin receptors) using radioligand displacement assays. Molecular docking simulations (AutoDock Vina) can correlate electronic effects of fluorine substitution with binding pocket interactions .
Q. What experimental approaches resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer : Validate assay conditions by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%). Use orthogonal assays (e.g., Western blot for protein expression vs. qPCR for gene regulation) to confirm target engagement. Statistical meta-analysis of replicates can identify outliers .
Q. How can researchers investigate the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Administer the compound intravenously and orally in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate bioavailability (F%), half-life (t), and volume of distribution (Vd). Microsomal stability assays (human/rat liver microsomes) predict metabolic clearance .
Q. What strategies are effective for identifying off-target interactions in complex biological systems?
- Methodological Answer : Employ chemoproteomics using activity-based protein profiling (ABPP) with a clickable propargyl tag. Combine with SILAC (stable isotope labeling) for quantitative analysis of protein binding partners. CRISPR-Cas9 knockout validation can confirm functional relevance .
Q. How can computational modeling guide the optimization of metabolic stability without compromising potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
